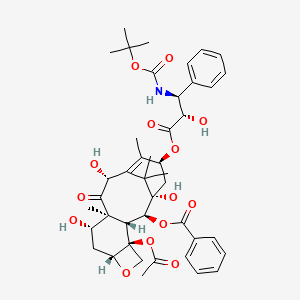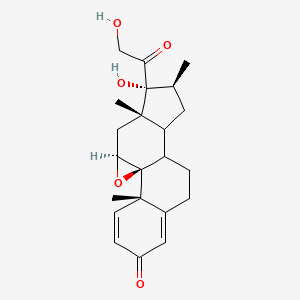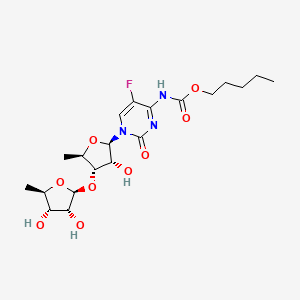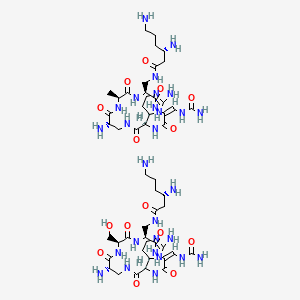
Capreomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
卡普雷霉素是一种抗生素,主要用于治疗结核病,特别是在疾病对其他治疗方法产生耐药性的情况下。它是一种由链霉菌属中的链霉菌 (Streptomyces capreolus)产生的环状多肽抗生素。 卡普雷霉素通常与其他抗生素联合使用以增强其疗效 .
作用机制
卡普雷霉素的确切作用机制尚未完全了解。据信它通过与细菌细胞中的 70S 核糖体亚基结合来抑制蛋白质合成。 这种结合会干扰起始复合物的形成并抑制多聚核糖体的形成,最终导致产生对细菌致命的异常蛋白质 .
生化分析
Biochemical Properties
Capreomycin plays a crucial role in inhibiting protein synthesis in bacterial cells. It achieves this by binding to the 70S ribosomal unit, which is essential for protein translation. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are detrimental to bacterial survival. This compound interacts with several biomolecules, including the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA, which it inhibits . This inhibition is critical for its antibacterial activity.
Cellular Effects
This compound exerts significant effects on bacterial cells by disrupting their protein synthesis machinery. This disruption leads to the production of faulty proteins, which ultimately results in bacterial cell death. In addition to its effects on protein synthesis, this compound can also influence cell signaling pathways and gene expression. By binding to the ribosomal unit, this compound affects the overall cellular metabolism of the bacteria, leading to a decrease in their ability to proliferate and survive .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 70S ribosomal unit, specifically targeting the 16S rRNA component. This binding inhibits the normal function of the ribosome, preventing the proper translation of mRNA into functional proteins. The production of abnormal proteins is a direct consequence of this inhibition, which is fatal to the bacteria. Additionally, this compound’s interaction with the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA further disrupts the bacterial protein synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound remains stable and effective over extended periods when stored under appropriate conditions. Its efficacy can diminish if exposed to unfavorable conditions such as extreme temperatures or prolonged exposure to light. Long-term studies have indicated that this compound can maintain its antibacterial activity for several months, provided it is stored correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At therapeutic doses, this compound effectively reduces bacterial load and improves survival rates in infected animals. At higher doses, this compound can cause toxic effects, including nephrotoxicity and ototoxicity. These adverse effects are particularly pronounced in animals with pre-existing renal conditions or those receiving prolonged treatment . It is crucial to carefully monitor and adjust dosages to minimize these toxic effects while maintaining therapeutic efficacy.
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes various biochemical transformations. The metabolic pathways involved include oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound. These metabolic processes can influence the drug’s efficacy and toxicity, as well as its interaction with other medications .
Transport and Distribution
This compound is transported and distributed within the body through the bloodstream. It is administered parenterally, as it is not absorbed significantly from the gastrointestinal tract. Once in the bloodstream, this compound is distributed to various tissues, including the lungs, where it exerts its antibacterial effects. The drug’s distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
Within bacterial cells, this compound localizes primarily to the ribosomes, where it exerts its inhibitory effects on protein synthesis. The drug’s targeting signals and post-translational modifications facilitate its localization to the ribosomal units. This specific localization is essential for this compound’s antibacterial activity, as it ensures that the drug reaches its intended site of action within the bacterial cell .
准备方法
合成路线和反应条件: 卡普雷霉素是通过使用链霉菌属中的链霉菌 (Streptomyces capreolus) 进行发酵生产的。发酵过程涉及优化培养基和条件以最大限度地提高产量。 种子培养是通过将链霉菌属中的链霉菌 (Streptomyces capreolus) 的斜面培养物或孢子液体接种到种子培养基中并在特定条件下培养而制备的 .
工业生产方法: 卡普雷霉素的工业生产涉及大规模发酵。发酵培养基通常含有玉米淀粉、豆饼粉、硫酸铵、玉米浆、磷酸二氢钾和氯化钠。 发酵过程在具有受控温度、pH 值和通气的发酵罐中进行,以确保最佳生长和生产 .
化学反应分析
反应类型: 卡普雷霉素会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物以增强其疗效或降低其毒性至关重要。
常见试剂和条件: 与卡普雷霉素有关的反应中使用的常见试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件根据所需的修饰而有所不同,但通常涉及受控的温度和 pH 水平 .
形成的主要产物: 由卡普雷霉素反应形成的主要产物包括具有增强的抗菌特性或减少副作用的修饰衍生物。 这些衍生物通常测试其对耐药菌株结核分枝杆菌的疗效 .
科学研究应用
卡普雷霉素在科学研究中具有多种应用,特别是在化学、生物学、医学和工业领域。在医学上,它用作多重耐药结核病的二线治疗方法。在化学中,它用作研究环状多肽抗生素合成和修饰的模型化合物。 在生物学中,它用于研究抗生素耐药机制以及抗生素与细菌细胞之间的相互作用 .
相似化合物的比较
卡普雷霉素在结构上与其他环状肽类抗生素(如紫霉素)相似。卡普雷霉素和紫霉素对结核分枝杆菌,包括多重耐药菌株,特别有效。它们的作用机制相似,都与涉及 23S 核糖核酸螺旋 69 和 16S 核糖核酸螺旋 44 的核糖体界面结合。 卡普雷霉素在其特定的结合相互作用及其对某些结核分枝杆菌菌株的疗效方面是独一无二的 .
类似化合物:
- 紫霉素
- 链霉素
- 阿米卡星
- 卡那霉素
卡普雷霉素独特的特性及其在治疗多重耐药结核病中的作用使其成为抗生素领域中的一种宝贵化合物。
属性
CAS 编号 |
11003-38-6 |
|---|---|
分子式 |
C50H88N28O15 |
分子量 |
1321.4 g/mol |
IUPAC 名称 |
(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1 |
InChI 键 |
VCOPTHOUUNAYKQ-WBTCAYNUSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
手性 SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |
规范 SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
外观 |
White to Off-White Solid |
颜色/形态 |
White solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
溶解度 |
Soluble in water as disulfate salt. WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/ Practically insol in most org solvents |
同义词 |
Capastat Capostatin Capreomicin Capromycin |
产品来源 |
United States |
Q1: What is the primary mechanism of action of Capreomycin?
A1: this compound exerts its antibacterial activity by targeting the bacterial ribosome, specifically disrupting the interaction between ribosomal proteins L12 and L10. [, , ] This interaction is crucial for the ribosome's ability to recruit initiation and elongation factors during protein synthesis. By interfering with this interaction, this compound inhibits protein synthesis and ultimately leads to bacterial cell death.
Q2: Does this compound's activity depend on active protein synthesis in bacteria?
A2: Research suggests that this compound's bactericidal activity is indeed dependent on active protein synthesis. Studies have shown that when protein synthesis is blocked by other agents, such as thiostrepton, the bactericidal activity of this compound is significantly reduced. [] This finding further supports the understanding that this compound primarily acts by inhibiting protein synthesis.
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a complex cyclic peptide antibiotic. While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, analysis indicates it is a peptide with an equivalent molecular weight of approximately 740 and an empirical formula of C24-25H51-53N13-14O9-10Cl4 for the tetrahydrochloride form. [] It consists of four unique structural components: IA, IB, IIA, and IIB. []
Q4: What are the structural components of this compound?
A4: this compound comprises four unique structural components: IA, IB, IIA, and IIB. These components are derived from various amino acids, including serine, alanine, 2,3-diaminopropionic acid (Dap), β-lysine, and (2-iminohexahydro-4-pyrimidyl) glycine. [, ]
Q5: Have computational methods been used to study this compound's interactions with its target?
A5: Yes, computational chemistry, specifically density functional theory (DFT) calculations using the molecular fractionation with conjugated caps (MFCC) approach, has been employed to determine the binding energies of this compound with the tuberculosis bacterial ribosome subunits. [] These studies provide valuable insights into the interactions contributing to this compound's activity.
Q6: How does methylation of ribosomal RNA affect this compound susceptibility?
A6: Methylation of specific nucleotides in ribosomal RNA (rRNA) plays a crucial role in this compound susceptibility. The enzyme TlyA is responsible for 2′-O-methylation of nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA. [] Loss of these methylations, often due to inactivation of the tlyA gene, leads to increased resistance to this compound. [, , ] This highlights the importance of rRNA methylation in mediating this compound's binding and inhibitory effects on the ribosome.
Q7: What are the challenges associated with the administration of this compound?
A7: this compound administration presents challenges due to its requirement for repeated intramuscular or intravenous injections, ideally five times per week, to maintain therapeutic levels. [] This mode of administration can be painful and inconvenient for patients.
Q8: Are there ongoing efforts to develop alternative formulations for this compound delivery?
A8: Yes, research is underway to develop improved delivery methods for this compound, aiming to enhance patient compliance and potentially reduce systemic toxicity. One promising approach involves the development of inhaled dry powder formulations of this compound. [, , , ] This delivery method targets the lungs directly, potentially achieving therapeutic lung concentrations with lower doses compared to systemic administration.
Q9: What are the primary mechanisms of resistance to this compound in Mycobacterium tuberculosis?
A9: Resistance to this compound in Mycobacterium tuberculosis is primarily associated with mutations in the rrs gene, encoding 16S rRNA, and the tlyA gene. [, , , ] Mutations in the rrs gene, particularly A1401G and C1402T, are frequently observed in this compound-resistant strains. [, ] The tlyA gene encodes a methyltransferase responsible for modifying rRNA, and its inactivation leads to increased resistance. [, , ]
Q10: Does cross-resistance exist between this compound and other antituberculosis drugs?
A10: Yes, significant cross-resistance exists between this compound and other aminoglycoside antibiotics, such as Kanamycin and Amikacin, as well as the cyclic peptide antibiotic Viomycin. [, , , , ] This cross-resistance is frequently attributed to shared mechanisms of action and overlapping binding sites on the ribosome. Mutations in the rrs gene, particularly the A1401G mutation, are frequently associated with resistance to multiple drugs in this class. [, ]
Q11: What are the main adverse effects associated with this compound treatment?
A11: this compound treatment is associated with significant toxicity concerns, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss). [, , , , , ] These toxicities limit its therapeutic use and require careful monitoring of patients during treatment.
Q12: How does this compound affect electrolyte levels in the body?
A12: this compound treatment can lead to significant electrolyte disturbances, most notably hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium). [, , , ] These electrolyte imbalances can result in various clinical manifestations, including muscle weakness, spasms, and cardiac arrhythmias.
Q13: Does the combination of this compound with other nephrotoxic drugs increase the risk of kidney damage?
A13: Yes, the concurrent use of this compound with other nephrotoxic drugs, particularly tenofovir disoproxil fumarate (TDF)-containing antiretroviral therapy (ART) commonly used in HIV-infected individuals, significantly increases the risk of nephrotoxicity. [] Careful monitoring of kidney function and consideration of alternative ART regimens are crucial in such cases.
Q14: Are there alternative injectable antibiotics for MDR-TB that are considered more effective than this compound?
A14: Yes, recent meta-analysis of patient data suggests that Amikacin and Streptomycin, when used appropriately based on drug susceptibility testing, demonstrate superior efficacy compared to this compound and Kanamycin in treating MDR-TB. [] Therefore, these alternatives should be considered as first-line injectable agents in MDR-TB treatment regimens, reserving this compound for cases where resistance or other factors preclude their use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


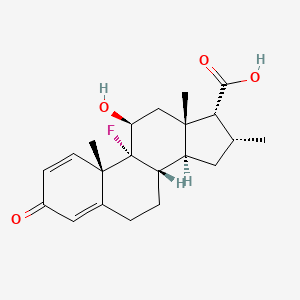

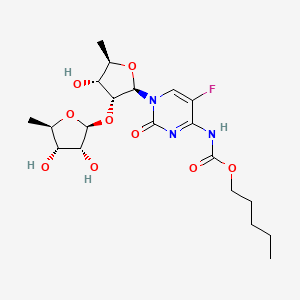
![5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate](/img/structure/B601175.png)
